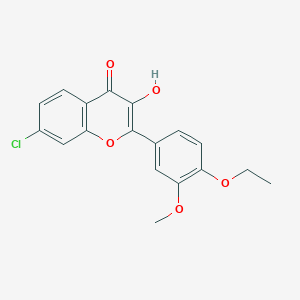

![molecular formula C12H14N8O4 B4327908 ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate](/img/structure/B4327908.png)

ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate

Vue d'ensemble

Description

The compound “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a placeholder to demonstrate various aspects of chemical compounds, including their preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.

Applications De Recherche Scientifique

“ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to form complex molecules.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” involves several synthetic routes, each with specific reaction conditions. One common method is the reaction of an organic halide with a metal to form a metal-organic compound. For example, the reaction of an alkyl halide with magnesium in dry ether produces a Grignard reagent, which can then react with a carbonyl compound to form "this compound" .

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale chemical processes. One method is the catalytic hydrogenation of an unsaturated precursor in the presence of a metal catalyst such as palladium or platinum. This process is carried out under high pressure and temperature to ensure complete conversion of the precursor to "this compound" .

Analyse Des Réactions Chimiques

Types of Reactions

“ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” undergoes various chemical reactions, including:

Substitution: “this compound” can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “this compound” with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol .

Mécanisme D'action

The mechanism of action of “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” involves its interaction with specific molecular targets and pathways. For instance, in biological systems, “this compound” may bind to a receptor or enzyme, modulating its activity and triggering downstream signaling cascades . This interaction can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis .

Propriétés

IUPAC Name |

ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N8O4/c1-2-22-12(21)7-3-5-19(6-4-7)10-11(18-24-17-10)20-13-8-9(14-20)16-23-15-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTLZGQBTLJPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NON=C2[N+]3=NC4=NON=C4[N-]3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has the binding affinity of "noname 3" to PSEN-1 been determined?

A2: While the research mentions "noname 3" as a potent inhibitor, specific binding affinity data is not provided in the available literature []. Further experimental studies are required to determine the binding affinity and characterize the interaction between "noname 3" and PSEN-1.

Q2: What type of pesticide was used in the wolf spider study, and why is it referred to as "noname"?

A3: The study investigating the effects of pesticides on wolf spiders utilized a pesticide referred to as a "noname product" []. This indicates that the specific commercial name and chemical composition of the pesticide were not disclosed in the research, possibly to protect proprietary information.

Q3: How did the researchers assess the effects of the "noname" pesticide on wolf spiders?

A4: The researchers evaluated the pesticide's effects by monitoring mortality, behavioral changes, and feeding rates of wolf spiders (primarily Pardosa amentata) over 14 days after pesticide application []. This approach allowed them to assess both lethal and sublethal effects of the "noname" pesticide.

Q4: What is the relevance of 5-silaspiro[4,4]noname in material science?

A5: 5-silaspiro[4,4]noname is a novel precursor designed for use in plasma-enhanced chemical vapor deposition (PECVD) to fabricate SiCH films []. These films are being investigated for their potential as low-dielectric constant (low-k) cap layers in ultra-large-scale integrated (ULSI) devices [].

Q5: What properties make SiCH films desirable for use as cap layers in ULSI devices?

A6: SiCH films are attractive for ULSI cap layers due to their potential for achieving a low dielectric constant (k-value) while maintaining strong barrier properties against copper and moisture diffusion []. These characteristics are crucial for preventing signal leakage and ensuring device reliability.

Q6: Are there any other scientific contexts where the term "noname" appears in the provided research?

A7: Yes, the term "NONAME" appears in relation to computational chemistry software [, ]. BIGGMOLI-NONAME is mentioned as a program used for configuration interaction (CI) calculations []. While the exact nature of "NONAME" within this context isn't fully elaborated, it likely refers to a specific module or feature of the BIGGMOLI software suite.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-nitro-1'-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327829.png)

![3-[(4-methylphenyl)sulfonyl]-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B4327833.png)

![2-[4-CHLORO-2-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B4327846.png)

![ethyl (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(oxo)acetate](/img/structure/B4327863.png)

![3-benzyl-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327866.png)

![1-benzyl-2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4327867.png)

![N-[3'-acetyl-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B4327883.png)

![3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B4327885.png)

![3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane](/img/structure/B4327889.png)

![1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one](/img/structure/B4327890.png)

![ETHYL 2-[3-(4-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE](/img/structure/B4327891.png)

![(3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4327904.png)

![N-(2-phenylethyl)-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylsulfanyl)acetamide](/img/structure/B4327911.png)